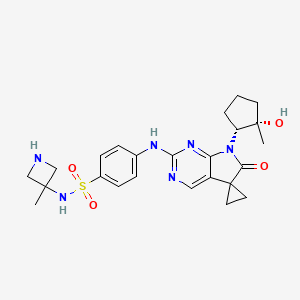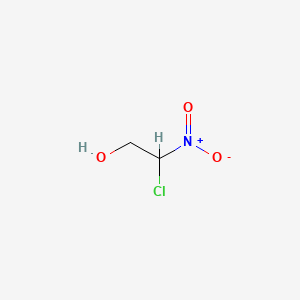
2-Chloro-2-nitroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-nitroethanol is an organic compound with the chemical formula C2H4ClNO3 It is a nitro compound, characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloro-2-nitroethanol can be synthesized through the nitration of 2-chloroethanol. The process involves the reaction of 2-chloroethanol with a nitrating agent, such as nitric acid, under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products.
化学反応の分析
Types of Reactions: 2-Chloro-2-nitroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can yield amino alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products:
Oxidation: Nitroethanol derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted nitroethanol compounds.
科学的研究の応用
2-Chloro-2-nitroethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-2-nitroethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with distinct biological activities. The exact pathways and molecular targets depend on the specific application and conditions.
類似化合物との比較
2-Chloroethanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroethanol:
Chloronitromethane: A related compound with different reactivity due to the absence of the ethanol backbone.
Uniqueness: 2-Chloro-2-nitroethanol is unique due to the presence of both the nitro and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. Its dual functionality allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
62635-34-1 |
|---|---|
分子式 |
C2H4ClNO3 |
分子量 |
125.51 g/mol |
IUPAC名 |
2-chloro-2-nitroethanol |
InChI |
InChI=1S/C2H4ClNO3/c3-2(1-5)4(6)7/h2,5H,1H2 |
InChIキー |
HXHLTSSXMWHLGK-UHFFFAOYSA-N |
正規SMILES |
C(C([N+](=O)[O-])Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


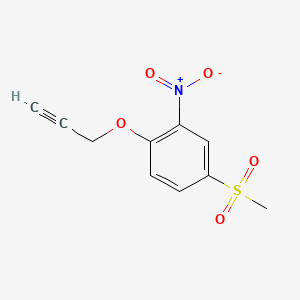
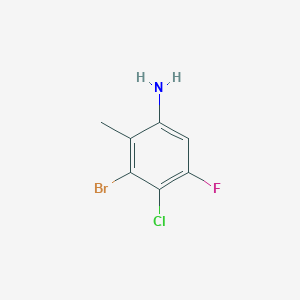
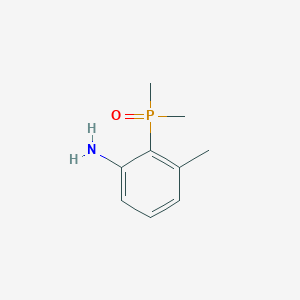
![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)

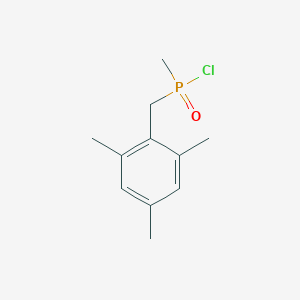

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)
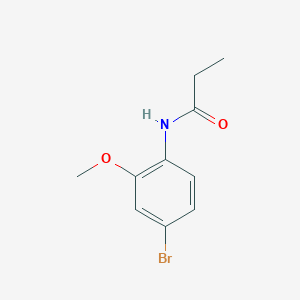
![3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid](/img/structure/B13923490.png)

